3-(3,4-dimethoxyphenyl)-1-methyl-6-phenyl-6,7-dihydro-5H-indazol-4-one
Beschreibung
Eigenschaften
IUPAC Name |
3-(3,4-dimethoxyphenyl)-1-methyl-6-phenyl-6,7-dihydro-5H-indazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c1-24-17-11-16(14-7-5-4-6-8-14)12-18(25)21(17)22(23-24)15-9-10-19(26-2)20(13-15)27-3/h4-10,13,16H,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZNDENPWEVLRAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)CC(C2)C3=CC=CC=C3)C(=N1)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-1-methyl-6-phenyl-6,7-dihydro-5H-indazol-4-one typically involves multi-step organic reactions. One common method involves the condensation of 3,4-dimethoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone, which is then cyclized to produce the indazole core. The methylation of the indazole ring can be achieved using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3,4-dimethoxyphenyl)-1-methyl-6-phenyl-6,7-dihydro-5H-indazol-4-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic aromatic substitution can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroindazole derivatives.
Substitution: Halogenated indazole compounds.
Wissenschaftliche Forschungsanwendungen
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further research in medicinal chemistry. Notable applications include:
Antitumor Activity
Research indicates that derivatives of indazole compounds have shown significant anticancer properties. For instance, studies involving related compounds have demonstrated potent activity against various cancer cell lines.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HepG2 | 0.6 |
| Compound B | MCF-7 | 2.9 |
| Compound C | A549 | 1.5 |
These findings suggest that the indazole framework can be modified to enhance cytotoxicity against specific cancer types, indicating the potential of 3-(3,4-dimethoxyphenyl)-1-methyl-6-phenyl-6,7-dihydro-5H-indazol-4-one as an anticancer agent .
Tubulin Inhibition
Indazole derivatives have been explored for their ability to inhibit tubulin polymerization, a critical mechanism in cancer cell proliferation. The ability to disrupt microtubule dynamics positions these compounds as potential chemotherapeutic agents.
Antimicrobial Properties
Preliminary studies suggest that this compound may exhibit antimicrobial effects against certain bacterial strains. Further investigation into its mechanism of action could reveal additional therapeutic uses.
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of various indazole derivatives, including those structurally related to this compound. The results indicated that modifications at the phenyl position significantly influenced the anticancer activity against hepatocellular carcinoma cell lines .
Case Study 2: Structure-Activity Relationship (SAR)
An investigation into the structure-activity relationship of indazole derivatives revealed that specific substitutions at the 3 and 4 positions on the phenyl ring enhanced biological activity. This study highlighted the importance of molecular modifications in optimizing therapeutic efficacy .
Wirkmechanismus
The mechanism of action of 3-(3,4-dimethoxyphenyl)-1-methyl-6-phenyl-6,7-dihydro-5H-indazol-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural and Functional Analogs
Below is a systematic comparison:
Table 1: Structural Comparison of Key Analogs
Key Findings from Analog Studies
Role of Methoxy/Hydroxy Groups :
- Compounds with 3,4-dimethoxy or 4-hydroxy-3-methoxy substituents (e.g., curcumin analogs 3e and 3d) exhibit enhanced antioxidant activity due to radical scavenging and electron donation .
- In contrast, hydroxy groups (as in compound 3d) improve ACE inhibition (IC₅₀: 12.3 µM), likely by facilitating hydrogen bonding with enzyme active sites .
Core Structure Influence: Cyclopentanone/cyclohexanone cores () demonstrate strong tyrosinase inhibition (e.g., compound 2e, IC₅₀: 4.8 µM), whereas indazolones may favor kinase inhibition due to their planar, nitrogen-rich heterocycle. Benzimidazoles () prioritize antimicrobial activity, attributed to their ability to disrupt microbial cell membranes .
Phenyl rings at position 6 (target compound) or analogous positions (e.g., compound 2e) may enhance steric shielding, improving compound stability in biological environments.
Q & A
Q. Q1. What are the recommended synthetic pathways for 3-(3,4-dimethoxyphenyl)-1-methyl-6-phenyl-6,7-dihydro-5H-indazol-4-one, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The compound’s core indazolone scaffold is typically synthesized via cyclocondensation of substituted hydrazines with ketones or aldehydes under acidic or catalytic conditions. For example, analogous indazol-4-one derivatives have been prepared using sodium metabisulfite as a catalyst in dry DMF at 120°C under nitrogen, with reaction times exceeding 18 hours . Optimization may involve adjusting solvent polarity (e.g., switching from DMF to THF for milder conditions), temperature gradients, or substituent-protection strategies for sensitive functional groups like methoxy or phenyl rings. Purity can be enhanced via recrystallization in isopropyl alcohol or column chromatography, as demonstrated in similar indazole systems .
Q. Q2. How can structural confirmation and purity assessment be rigorously validated for this compound?
Methodological Answer: X-ray crystallography is the gold standard for absolute structural confirmation, as shown in ethyl 3,6-dihydroxy-6-methyl-4-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate monohydrate studies . Complementary techniques include:
- 1H/13C NMR : To verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the phenyl ring at δ 7.2–7.8 ppm).
- HPLC-MS : For purity (>95%) and molecular ion detection.
- Elemental Analysis : To confirm empirical formula (C22H22N2O3).
Advanced Research Questions
Q. Q3. What in vitro or in vivo models are suitable for evaluating the pharmacological activity of this indazol-4-one derivative, given its structural similarity to kinase inhibitors?
Methodological Answer: Based on structurally related indazole compounds, prioritize:
- Kinase Assays : Screen against CDK, PKA, or AMPA/Kainate receptors using fluorescence polarization or radiometric assays .
- Cellular Models : Use cancer cell lines (e.g., HeLa, MCF-7) for antiproliferative studies, with IC50 determination via MTT assays. Include controls for cytotoxicity (e.g., normal fibroblasts) .
- In Vivo Efficacy : Rodent models of inflammation or tumor xenografts, with pharmacokinetic profiling (plasma half-life, bioavailability) to assess translational potential .
Q. Q4. How can researchers resolve contradictions in reported biological activities of structurally analogous indazol-4-one derivatives?
Methodological Answer: Discrepancies in bioactivity (e.g., antitumor vs. anti-inflammatory effects) often arise from:
- Substituent Variations : Minor structural changes (e.g., methoxy vs. nitro groups) drastically alter target affinity. Use SAR studies to map critical pharmacophores .
- Assay Conditions : Variability in cell culture media, incubation times, or enzyme sources. Standardize protocols using guidelines from projects like INCHEMBIOL .
- Data Normalization : Apply meta-analysis tools to harmonize results across studies, adjusting for confounding factors like solvent effects (DMSO vs. saline) .
Q. Q5. What strategies mitigate oxidative degradation of the 6,7-dihydro-5H-indazol-4-one core during long-term stability studies?
Methodological Answer: Degradation pathways (e.g., ring oxidation) can be minimized by:
- Excipient Selection : Use antioxidants (e.g., ascorbic acid) in lyophilized formulations.
- Storage Conditions : Store at -20°C in amber vials under argon to prevent photolytic/thermal breakdown, as validated for nitroimidazole analogs .
- Stability-Indicating Methods : Employ UPLC-PDA to track degradation products and establish shelf-life .
Experimental Design & Data Analysis
Q. Q6. How should a multi-omics approach be integrated to elucidate the compound’s mechanism of action?
Methodological Answer: Combine:
- Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., apoptosis markers like BAX/BCL-2).
- Proteomics : SILAC labeling to quantify kinase target engagement.
- Metabolomics : LC-MS profiling of ATP/ADP ratios or glutathione levels to assess metabolic stress.
Cross-validate findings using pathway analysis tools (e.g., KEGG, STRING) and compare to databases like the INCHEMBIOL ecological risk framework .
Q. Q7. What statistical methods are recommended for analyzing dose-response relationships in heterogeneous cell populations?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
